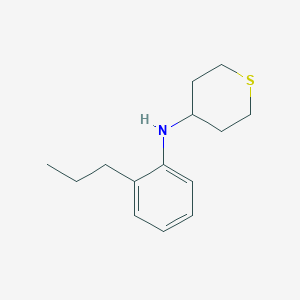![molecular formula C15H24N2O3 B7557318 2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol](/img/structure/B7557318.png)
2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol, also known as MPMP, is a chemical compound with potential applications in scientific research. This compound is a derivative of methoxyphenol and has been found to have several interesting properties that make it useful for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol involves its ability to bind to the ATP-binding site of tyrosine kinases, thereby preventing their activity. This leads to a reduction in cell proliferation and an increase in cell death, which can be beneficial in the treatment of cancer.
Biochemical and Physiological Effects:
In addition to its effects on tyrosine kinases, 2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol has also been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to have anti-inflammatory properties. These properties make it a potentially useful compound for the treatment of infectious diseases and inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol in lab experiments is its specificity for tyrosine kinases, which allows for targeted inhibition of these enzymes. However, one limitation of using 2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Direcciones Futuras
There are several potential future directions for research involving 2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol. One area of interest is the development of more potent derivatives of 2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol that could be used in lower concentrations. Another area of interest is the investigation of the compound's effects on other biological processes, such as its potential as an anti-inflammatory agent. Finally, there is potential for the development of 2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol-based therapies for the treatment of cancer and infectious diseases.
Métodos De Síntesis
The synthesis of 2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol involves the reaction of 2-methoxy-5-nitrophenol with 1-morpholin-4-ylpropan-2-amine in the presence of a reducing agent such as sodium dithionite. The resulting product is then treated with formaldehyde and hydrogen chloride to obtain the final compound.
Aplicaciones Científicas De Investigación
2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol has been found to be useful in a variety of scientific research applications. It has been shown to inhibit the activity of tyrosine kinases, which are enzymes that play a key role in cell signaling and regulation. This makes it a potential candidate for the development of new cancer therapies, as many cancers are driven by abnormal tyrosine kinase activity.
Propiedades
IUPAC Name |
2-methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-12(11-17-5-7-20-8-6-17)16-10-13-3-4-15(19-2)14(18)9-13/h3-4,9,12,16,18H,5-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPALARLYPHRJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)NCC2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-fluoro-2-nitroaniline](/img/structure/B7557243.png)
![4-[2-[(2,5-Dimethylthiophene-3-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7557244.png)

![2-(cyclohexen-1-yl)-N-[(2-methylpyrazol-3-yl)methyl]ethanamine](/img/structure/B7557263.png)
![N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine](/img/structure/B7557264.png)
![4-Chloro-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile](/img/structure/B7557291.png)

![N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide](/img/structure/B7557302.png)
![2-[2-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide](/img/structure/B7557307.png)
![N-[(3,4-dichlorophenyl)methyl]-6-methylsulfonylpyridin-3-amine](/img/structure/B7557311.png)
![2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7557315.png)
![3-[(2-Chloroacetyl)amino]-2-methylbenzamide](/img/structure/B7557321.png)
